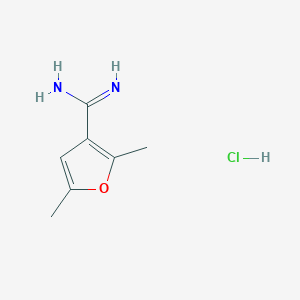
2,5-Dimethylfuran-3-carboximidamide hydrochloride
Übersicht
Beschreibung
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Novel Pathways and Applications
Biomass Conversion to Biofuels : One significant application of 2,5-Dimethylfuran derivatives is in the field of sustainable energy. Research indicates that 2,5-Dimethylfuran (DMF), a related compound, can be produced from biomass-derived 5-(chloromethyl)furfural (CMF) through catalytic hydrogenation. DMF serves as a biofuel and an intermediate for drop-in terephthalate polymers, showcasing the potential for 2,5-Dimethylfuran derivatives in renewable energy and material science (Dutta & Mascal, 2014).
Decomposition and Combustion Analysis : Understanding the decomposition pathways of 2,5-Dimethylfuran provides insights into its thermal stability and potential hazards, which is crucial for safety assessments in its applications. The thermal decomposition involves scission of the C-H bond in the methyl side chain, leading to various intermediates and opening up the furan ring. This knowledge is essential for developing applications in combustion systems and assessing environmental impact (Simmie & Metcalfe, 2011).
Chemical Synthesis and Catalysis : Research into the synthesis of 5-Hydroxymethylfurfuraldehyde from fructose demonstrates the utility of 2,5-Dimethylfuran derivatives in chemical synthesis, highlighting their role as intermediates in producing valuable chemicals and fuels from renewable resources. This process underscores the compound's relevance in catalysis and green chemistry (Golyshkin et al., 2015).
Advanced Materials and Fuel Technology : The selective hydrogenation of biomass-derived compounds to produce 2,5-Dimethylfuran showcases advanced materials' potential applications. Bimetallic catalysts and novel synthesis routes offer pathways to efficient and sustainable production of biofuels and chemicals, indicating the broader applicability of similar compounds in material science and engineering (Nishimura, Ikeda, & Ebitani, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-dimethylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQOYLPWBWVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)




![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

